3H-1,2,4-Triazole-3-thione, 4-[2-(diethylamino)ethyl]-2,4-dihydro-
Description
The compound 3H-1,2,4-Triazole-3-thione, 4-[2-(diethylamino)ethyl]-2,4-dihydro- is a heterocyclic derivative of 1,2,4-triazole featuring a thione (C=S) group at position 3 and a 2-(diethylamino)ethyl substituent at position 4. The dihydro configuration indicates partial saturation of the triazole ring, likely influencing its tautomeric equilibrium and reactivity .
Triazole-thiones are widely studied for their pharmacological versatility, including antimicrobial, anticancer, and anticonvulsant activities. The diethylaminoethyl substituent in this compound may improve solubility in polar solvents and modulate pharmacokinetic properties, such as membrane permeability and metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(diethylamino)ethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4S/c1-3-11(4-2)5-6-12-7-9-10-8(12)13/h7H,3-6H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYGEYIIKYVRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=NNC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567573 | |
| Record name | 4-[2-(Diethylamino)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123799-96-2 | |
| Record name | 4-[2-(Diethylamino)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(diethylamino)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-[2-(diethylamino)ethyl]-2,4-dihydro- typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents. One common method involves the reaction of hydrazine hydrate with carbon disulfide in the presence of a base to form a hydrazine carbodithioate intermediate. This intermediate then undergoes cyclization with an appropriate electrophile, such as an alkyl halide, to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thione sulfur atom serves as a nucleophilic site, enabling reactions with electrophiles. Common substitutions include:
Alkylation :
Reaction with alkyl halides or α-haloesters forms S-alkylated derivatives. For example:
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Ethyl chloroacetate reacts with the thione group under basic conditions (DMF, triethylamine) to yield S-alkylated intermediates, which are precursors to hydrazones and other derivatives .
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Alkylation enhances solubility in organic solvents (e.g., ethanol, DMF) while reducing water affinity.
Acylation :
Acid chlorides (R-COCl) react with the thione group in alkaline media to form acylated triazoles. Cyclization of thiosemicarbazides under similar conditions produces 1,2,4-triazoline-3-thiones .
Cyclization and Heterocycle Formation
The triazole-thione scaffold participates in cyclization reactions to form fused heterocycles:
With Carbon Disulfide :
Under reflux, the thione reacts with CS to generate tricyclic structures like furo[3,2-e] triazolo[1,5-c]pyrimidine-2-thione .
Acid-Catalyzed Ring Closure :
Geminal arylazo-isothiocyanates undergo acid-induced cyclization to yield 1,2,4-triazolo[2,3-d] benzoxazepin-2-thiones .
Oxidation Reactions
The thione group is susceptible to oxidation:
| Oxidation Product | Conditions | Applications |
|---|---|---|
| Sulfoxide (-S=O) | HO, mild acidic | Intermediate for further functionalization |
| Sulfone (-SO-) | Strong oxidizing agents (e.g., KMnO) | Stabilizes derivatives for biological screening |
Condensation Reactions
With Aldehydes :
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Condensation with aryl carboxaldehydes (e.g., benzaldehyde) in ethanol/HCl forms Schiff bases (imines) .
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Subsequent NaBH reduction converts imines to amines, retaining the thione tautomer .
Example :
Mannich Reactions
The thione group participates in Mannich reactions with formaldehyde and amines:
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Hybrid compounds with ciprofloxacin and formaldehyde exhibit enhanced antibacterial activity .
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Products show improved DNA gyrase inhibition (IC values < 1 µM) .
Biological Activity-Driven Modifications
Derivatives of this triazole-thione are tailored for pharmacological applications:
Antibacterial Agents :
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S-bridged hybrids with acylated ciprofloxacin inhibit Mycobacterium tuberculosis (MIC: 4–32 µg/mL) .
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Schiff bases with 5-substituted 2-oxindole hydrazones show cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .
β-Lactamase Inhibition :
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4-Amino-1,2,4-triazole-3-thione derivatives inhibit metallo-β-lactamases (MBLs) like VIM-1 and IMP-1 via Zn coordination .
Structural and Mechanistic Insights
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Tautomerism : The 1H/4H tautomeric equilibrium influences reactivity. The 1H-form dominates in solution, confirmed by H NMR (NH signals at 13–14 ppm) .
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Coordination Chemistry : The thione sulfur binds metal ions (e.g., Zn), critical for enzyme inhibition .
Synthetic Protocols and Conditions
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | DMF, EtN, 25°C | 80–94% | |
| Condensation | EtOH, HCl, reflux | 75–90% | |
| Cyclization | MeCN, 80°C | 70–85% | |
| Oxidation | HO, HSO | 60–75% |
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The thione-substituted 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. Research indicates that compounds containing the triazole nucleus can act against a variety of pathogens:
- Antibacterial Effects : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, certain synthesized 1,2,4-triazole-3-thiones demonstrated high efficacy against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The incorporation of the triazole moiety enhances antifungal activity against fungi like Candida albicans and Aspergillus flavus, with some compounds showing activity comparable to established antifungal agents .
Anticancer Potential
The anticancer properties of 1,2,4-triazole derivatives are noteworthy. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms:
- Mechanisms of Action : Triazoles may affect cell cycle regulation and apoptosis pathways. For example, certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation .
- Case Studies : Specific compounds have been evaluated in vitro and in vivo for their anticancer effects. One study highlighted a series of triazole derivatives that exhibited cytotoxicity against various cancer cell lines .
Anticonvulsant Activity
Recent research has identified 1,2,4-triazole-3-thiones as potential candidates for treating epilepsy:
- Mechanism : These compounds interact with voltage-gated sodium channels, which are crucial in the propagation of seizures. Derivatives such as TP-315 have shown promising results in animal models for tonic-clonic seizures .
- Long-term Studies : In chronic administration studies on mice, TP-315 was found to be effective without causing significant toxicity or adverse effects on organ function .
Antidepressant Properties
Some derivatives of 3H-1,2,4-triazole-3-thione have been investigated for their antidepressant potential:
- Biological Evaluation : Compounds were tested for their ability to reduce symptoms associated with depression in animal models. These studies indicated that substitution patterns on the triazole ring significantly influence the pharmacological activity .
Other Applications
Beyond antimicrobial and antidepressant activities, triazole derivatives are being explored for various other applications:
- Neuroprotective Effects : Some studies suggest that 1,2,4-triazoles may provide neuroprotection against neurodegenerative diseases .
- Agricultural Uses : Triazoles also find applications as fungicides in agriculture due to their effectiveness against plant pathogens .
Summary of Findings
The following table summarizes the biological activities and potential applications of 3H-1,2,4-triazole-3-thione derivatives:
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-[2-(diethylamino)ethyl]-2,4-dihydro- involves its interaction with specific molecular targets. For example, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This enhances the efficacy of these antibiotics against resistant bacterial strains. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of triazole-thiones are highly dependent on substituents. Below is a comparison with key analogues:
Theoretical and Experimental Characterization
- DFT studies on 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione revealed a planar triazole ring and sulfur’s role in stabilizing the thione form. Similar computational analysis for the diethylaminoethyl derivative could predict its tautomeric preferences and electronic properties .
- Experimental characterization (IR, NMR) would distinguish the target compound’s structure from analogues, particularly the diethylaminoethyl group’s proton signals (δ ~2.5–3.5 ppm for CH₂N) .
Biological Activity
3H-1,2,4-Triazole-3-thione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 3H-1,2,4-Triazole-3-thione, 4-[2-(diethylamino)ethyl]-2,4-dihydro-, in particular, exhibits potential pharmacological properties that merit a comprehensive review of its biological activity.
Synthesis and Structural Characteristics
The synthesis of 3H-1,2,4-Triazole-3-thione derivatives typically involves the reaction of thiosemicarbazides with various carbonyl compounds. The resulting compounds often feature a triazole ring that is crucial for their biological activity. The structure of the specific compound under discussion includes a diethylaminoethyl substituent at the 4-position of the triazole ring, which influences its interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole moiety can inhibit the growth of various bacterial strains and fungi. In particular, derivatives of 3H-1,2,4-triazole-3-thione have demonstrated potent activity against resistant strains of bacteria and fungi, making them candidates for further development as antimicrobial agents .
Anticancer Properties
Triazole derivatives are also noted for their anticancer activities. A study evaluating a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones revealed that certain compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration in cancer spheroids .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5b | 0.85 | MDA-MB-231 |
| 6o | 1.55 | PC3 |
Antidepressant Activity
Another area of interest is the potential antidepressant activity of triazole derivatives. Compounds similar to 3H-1,2,4-triazole-3-thione have been evaluated for their ability to act as antagonists in animal models of depression. The results suggested that modifications at the 5-position significantly enhance their pharmacological profile .
The biological activities associated with triazole derivatives are attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Some studies have indicated that these compounds can inhibit enzymes such as urease and others involved in metabolic pathways critical for microbial growth and cancer cell proliferation .
- Receptor Interaction : The presence of the diethylamino group may enhance binding affinity to neurotransmitter receptors or other cellular targets involved in mood regulation and cancer progression.
Case Study: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various triazole derivatives, a specific derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics against Staphylococcus aureus and Candida albicans. This suggests a promising avenue for developing new antimicrobial therapies based on triazole structures .
Case Study: Anticancer Activity
A recent investigation into the effects of triazole derivatives on breast cancer spheroids showed that specific modifications at the 4-position enhanced cytotoxicity while maintaining low toxicity towards normal cells. This selectivity is crucial for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3H-1,2,4-triazole-3-thione derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of thiosemicarbazide intermediates under acidic or alkaline conditions. For example, thiourea derivatives react with substituted alkyl/aryl halides, followed by cyclization using HCl or NaOH (). Optimizing solvent systems (e.g., water-DMF mixtures) and stoichiometric ratios of reagents can enhance yields .
- Key Step : Cyclization of intermediates like 3-chlorobenzylthiourea under acidic conditions yields triazole-thiones ().
Q. How can spectroscopic techniques (NMR, IR) and computational methods (DFT) be applied to characterize the structure of 3H-1,2,4-triazole-3-thione derivatives?
- NMR/IR Analysis :
- ¹H/¹³C NMR : Assign signals based on substituent electronic effects (e.g., diethylaminoethyl groups show distinct alkyl proton peaks at δ 1.1–3.5 ppm) ( ).
- IR : The thiocarbonyl (C=S) stretch appears near 1200–1250 cm⁻¹ ( ).
Q. What preliminary biological screening assays are suitable for evaluating the antimicrobial activity of triazole-thiones?
- Assays :
- Antifungal : Broth microdilution against Candida albicans ().
- Antibacterial : Disk diffusion against Staphylococcus aureus and Escherichia coli ().
- Structure-Activity Notes : Methoxy and chlorophenyl substituents enhance activity due to increased lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar triazole-thiones?
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Meta-Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-methylphenoxy) on MIC values (Table 1).
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Standardization : Use consistent assay protocols (e.g., CLSI guidelines) to minimize variability .
Table 1 : Bioactivity Comparison of Selected Triazole-Thiones
Substituent MIC (μg/mL) C. albicans MIC (μg/mL) S. aureus Source 3-Chlorophenylmethyl 8.0 16.0 4-Methylphenoxy 32.0 64.0 Diethylaminoethyl Pending Pending Current Study
Q. What experimental and computational approaches are effective for studying structure-activity relationships (SAR) in triazole-thiones?
- SAR Workflow :
Synthetic Modifications : Introduce substituents (e.g., halogens, alkylamino groups) at the 4- and 5-positions ( ).
In Silico Modeling : Molecular docking to predict binding affinities for targets like fungal CYP51 or bacterial topoisomerases ( ).
- Critical Factor : The thiocarbonyl group is essential for activity; replacement with carbonyl abolishes antifungal effects .
Q. How can reaction mechanisms for triazole-thione synthesis be validated using kinetic and isotopic labeling studies?
- Mechanistic Probes :
- Kinetics : Monitor cyclization rates under varying pH and temperature to identify rate-limiting steps ( ).
- Isotopic Labeling : Use ¹⁵N-labeled thiourea intermediates to trace nitrogen incorporation into the triazole ring .
Q. What strategies optimize bioavailability and reduce toxicity in triazole-thione derivatives for in vivo studies?
- Approaches :
- Prodrug Design : Esterify carboxylic acid derivatives to enhance permeability ().
- Toxicity Screening : Acute toxicity assays in rodent models (LD₅₀ determination) and hepatocyte viability tests ( ).
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
